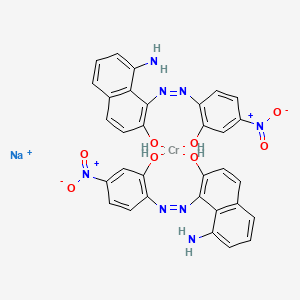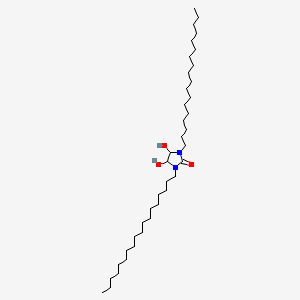
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one is a complex organic compound with the molecular formula C39H78N2O3 It features a five-membered imidazolidinone ring substituted with two long octadecyl chains and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one typically involves the reaction of imidazolidinone derivatives with long-chain fatty acids. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolidinone ring can be reduced under specific conditions.
Substitution: The long-chain alkyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and imidazolidinone ring play crucial roles in its binding affinity and reactivity. The long alkyl chains contribute to its hydrophobic interactions and membrane permeability, making it a versatile compound in various applications.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazolidinone ring.
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-amine: Similar structure but with an amine group instead of the oxygen in the imidazolidinone ring.
Uniqueness
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one is unique due to its specific combination of hydroxyl groups and long alkyl chains, which confer distinct chemical and physical properties
Propiedades
Número CAS |
94201-98-6 |
|---|---|
Fórmula molecular |
C39H78N2O3 |
Peso molecular |
623.0 g/mol |
Nombre IUPAC |
4,5-dihydroxy-1,3-dioctadecylimidazolidin-2-one |
InChI |
InChI=1S/C39H78N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-37(42)38(43)41(39(40)44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,42-43H,3-36H2,1-2H3 |
Clave InChI |
SCNNOKZJJRXMQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C(C(N(C1=O)CCCCCCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


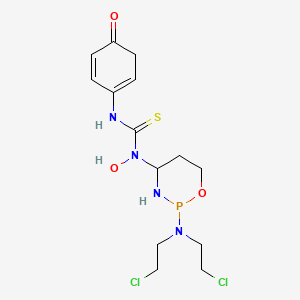
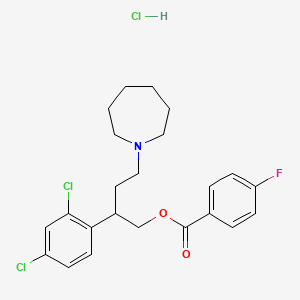
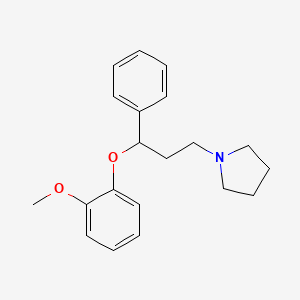
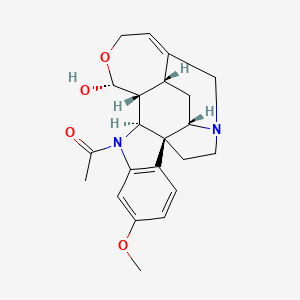
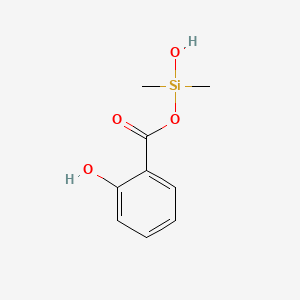
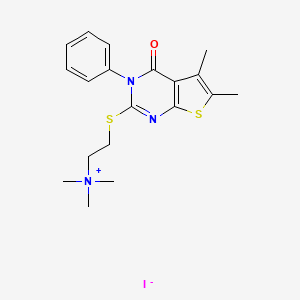
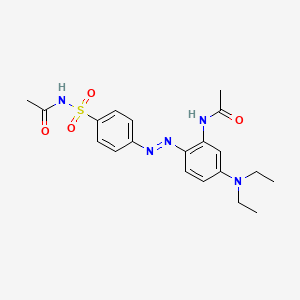
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
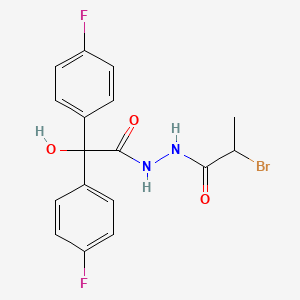

![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)


